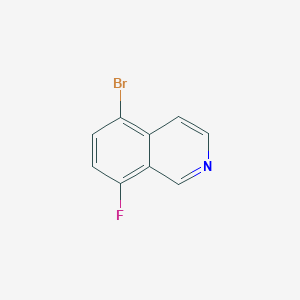

5-Bromo-8-fluoroisoquinoline

Description

Structure

2D Structure

3D Structure

Propriétés

IUPAC Name |

5-bromo-8-fluoroisoquinoline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H5BrFN/c10-8-1-2-9(11)7-5-12-4-3-6(7)8/h1-5H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VRNWNPVURSCXKC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C2C=CN=CC2=C1F)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H5BrFN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50738967 | |

| Record name | 5-Bromo-8-fluoroisoquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50738967 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

226.04 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

679433-94-4 | |

| Record name | 5-Bromo-8-fluoroisoquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50738967 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 5 Bromo 8 Fluoroisoquinoline and Its Precursors

Retrosynthetic Analysis Strategies for Isoquinoline (B145761) Frameworks

Retrosynthetic analysis of the isoquinoline ring system offers several strategic disconnections to identify potential starting materials. The most common strategies involve building the nitrogen-containing ring onto a pre-existing benzene (B151609) derivative. Key approaches include:

Bischler-Napieralski Synthesis: This method involves the cyclization of a β-phenylethylamine that has been acylated. The cyclization is typically promoted by a Lewis acid, leading to a 3,4-dihydroisoquinoline, which can then be oxidized to the aromatic isoquinoline.

Pomeranz-Fritsch Reaction: This synthesis involves the reaction of a benzaldehyde (B42025) with an aminoacetaldehyde diethyl acetal. The resulting Schiff base is then cyclized under strong acid conditions to form the isoquinoline ring.

Pictet-Spengler Synthesis: This reaction condenses a β-arylethylamine with an aldehyde or ketone to form a Schiff base, which then cyclizes under acidic conditions to yield a tetrahydroisoquinoline. This is particularly useful for synthesizing isoquinoline alkaloids and related structures.

These foundational methods provide access to the core isoquinoline structure, which is the starting point for the specific functionalization required to produce 5-Bromo-8-fluoroisoquinoline.

Multi-step Synthesis Approaches

The synthesis of the target compound begins with isoquinoline and proceeds through several key intermediates, including 5-bromoisoquinoline (B27571) and 5-bromo-8-nitroisoquinoline (B189721).

The direct electrophilic bromination of the relatively electron-poor isoquinoline system can lead to mixtures of isomers and often requires catalysts google.comgoogle.com. However, a highly regioselective method has been developed to favor substitution at the C-5 position. This process is a crucial first step as it correctly places the bromine atom on the benzene ring portion of the molecule.

A robust and scalable method for the selective synthesis of 5-bromoisoquinoline involves the use of N-bromosuccinimide (NBS) as the brominating agent in concentrated sulfuric acid (H₂SO₄) google.comgoogle.com. In this procedure, isoquinoline is first dissolved in cold sulfuric acid. The solution is then cooled to a significantly low temperature, typically between -25°C and -15°C, before the portion-wise addition of NBS google.com. The strong acid serves to activate the system for electrophilic attack. The reaction is highly sensitive to temperature, which is the critical parameter for controlling the regioselectivity of the bromination google.com.

Table 1: Reaction Conditions for Regioselective Bromination of Isoquinoline

| Parameter | Condition | Purpose |

| Starting Material | Isoquinoline | The parent heterocyclic compound. |

| Solvent/Catalyst | Concentrated H₂SO₄ | Activates the ring system for electrophilic substitution. |

| Brominating Agent | N-Bromosuccinimide (NBS) | Provides an electrophilic bromine source. |

| Temperature | -25°C to -15°C | Crucial for controlling regioselectivity and suppressing byproducts. |

| Typical Yield | 47-49% (for 5-bromoisoquinoline) | Efficiency of the selective bromination step. |

The primary challenge in the bromination of isoquinoline is to avoid the formation of the 8-bromoisoquinoline isomer, which is difficult to separate from the desired 5-bromo product. The formation of this byproduct is suppressed through strict temperature control during the addition of NBS google.com. Maintaining the reaction temperature below -15°C is essential to achieve high selectivity for the C-5 position over the C-8 position google.com. An increase in temperature leads to a loss of selectivity and the formation of a mixture of isomers.

Following the successful synthesis of 5-bromoisoquinoline, the next step is the introduction of a nitro group at the C-8 position. This is accomplished via electrophilic nitration. Conveniently, this reaction can be performed in a "one-pot" procedure following the initial bromination without the need to isolate the 5-bromoisoquinoline intermediate google.comgoogle.com. After the bromination is complete, a nitrating agent, such as potassium nitrate (B79036) (KNO₃), is added directly to the reaction mixture at a controlled low temperature (e.g., below -10°C). The reaction is then allowed to proceed, resulting in the formation of 5-bromo-8-nitroisoquinoline in high yield orgsyn.org.

Table 2: One-Pot Synthesis of 5-Bromo-8-nitroisoquinoline

| Step | Reagent | Temperature | Intermediate/Product |

| 1. Dissolution | Isoquinoline in conc. H₂SO₄ | < 30°C | Isoquinolinium salt |

| 2. Bromination | N-Bromosuccinimide (NBS) | -22°C to -18°C | 5-Bromoisoquinoline |

| 3. Nitration | Potassium Nitrate (KNO₃) | < -10°C | 5-Bromo-8-nitroisoquinoline |

The nitro group at the C-8 position is a versatile functional group primarily because it can be readily reduced to an aromatic amine orgsyn.org. This transformation is a standard procedure in organic synthesis and is the penultimate step in forming the precursor for the target molecule. The reduction of 5-bromo-8-nitroisoquinoline yields 5-bromo-8-aminoisoquinoline. This amino group is crucial as it can be converted into a diazonium salt, which is then displaced to introduce the fluorine atom. This conversion is a key step in a general route to various 8-substituted tetrahydroisoquinolines researchgate.net.

The final step to achieve the target compound, this compound, involves the conversion of the 5-bromo-8-aminoisoquinoline intermediate. This is typically accomplished through the Balz-Schiemann reaction wikipedia.orgquimicaorganica.orgorganic-chemistry.org. The process involves two main stages:

Diazotization: The primary aromatic amine (5-bromo-8-aminoisoquinoline) is treated with a source of nitrous acid (e.g., sodium nitrite (B80452) in the presence of a strong acid like fluoroboric acid, HBF₄) at low temperatures to form a stable diazonium tetrafluoroborate (B81430) salt wikipedia.orgscientificupdate.com.

Thermal Decomposition: The isolated diazonium salt is then gently heated. It decomposes, releasing nitrogen gas and boron trifluoride, to yield the desired aryl fluoride (B91410), this compound wikipedia.orgquimicaorganica.org.

This reaction provides a reliable method for the introduction of a fluorine atom onto an aromatic ring, completing the synthesis.

Diazotization and Fluorination at C-8

Alternative Cyclization Pathways for Isoquinoline Synthesis

Several classical named reactions are fundamental to constructing the isoquinoline core. These methods involve the cyclization of acyclic precursors and remain vital in organic synthesis. rsc.org

The Bischler–Napieralski reaction is a method for synthesizing 3,4-dihydroisoquinolines through the intramolecular cyclization of β-arylethylamides or β-arylethylcarbamates. wikipedia.orgorganic-chemistry.org This electrophilic aromatic substitution reaction requires strongly dehydrating Lewis acids, such as phosphoryl chloride (POCl₃) or phosphorus pentoxide (P₂O₅), and is typically carried out under refluxing acidic conditions. wikipedia.orgpharmaguideline.com

The resulting 3,4-dihydroisoquinoline can then be oxidized using a dehydrogenating agent like palladium to yield the fully aromatic isoquinoline. pharmaguideline.com The reaction is one of the most common and versatile methods for creating the isoquinoline ring system found in many natural alkaloids. cutm.ac.in

| Key Feature | Description |

| Reactant | β-arylethylamide |

| Reagent | Dehydrating Lewis Acid (e.g., POCl₃, P₂O₅) |

| Intermediate Product | 3,4-dihydroisoquinoline |

| Final Product (after oxidation) | Isoquinoline |

Also known as the Pomeranz–Fritsch cyclization, this reaction synthesizes isoquinoline via the acid-catalyzed cyclization of a benzalaminoacetal. wikipedia.orgthermofisher.com The precursor is formed by the condensation of a benzaldehyde with a 2,2-dialkoxyethylamine. wikipedia.orgchemistry-reaction.com The subsequent ring closure is promoted by strong acids, such as concentrated sulfuric acid. thermofisher.com

The Pomeranz–Fritsch synthesis is particularly valuable as it allows for the preparation of isoquinolines with substitution patterns that are difficult to achieve using other synthetic routes. organicreactions.org However, the yields can vary widely depending on the specific substrates and conditions used. organicreactions.org

| Reaction Step | Description |

| 1. Condensation | Benzaldehyde reacts with 2,2-dialkoxyethylamine to form a benzalaminoacetal (Schiff base). wikipedia.orgchemistry-reaction.com |

| 2. Cyclization | The intermediate undergoes acid-catalyzed ring closure to form the isoquinoline nucleus. organicreactions.orgquimicaorganica.org |

Discovered in 1911 by Amé Pictet and Theodor Spengler, the Pictet–Spengler reaction involves the condensation of a β-arylethylamine with an aldehyde or a ketone, followed by an acid-catalyzed ring-closing reaction. name-reaction.comwikipedia.org The initial condensation forms an imine, which is protonated to an electrophilic iminium ion that undergoes intramolecular electrophilic aromatic substitution, leading to the formation of a tetrahydroisoquinoline. cutm.ac.inname-reaction.com

To obtain the aromatic isoquinoline ring, the resulting tetrahydroisoquinoline must be subsequently oxidized. The reaction conditions can be quite mild, especially when the aromatic ring of the β-arylethylamine contains electron-donating substituents. pharmaguideline.comcutm.ac.in This reaction is a special case of the more general Mannich reaction. wikipedia.orgorganicreactions.org

Green Chemistry Approaches in Isoquinoline Synthesis

While traditional methods for isoquinoline synthesis are well-established, they often rely on harsh conditions, toxic reagents, and hazardous solvents, which raises environmental concerns. rsc.orgrsc.org In response, significant research has focused on developing greener, more sustainable synthetic routes. rsc.org

Green chemistry principles are being integrated into modern synthesis design through several innovative approaches:

Use of Benign Solvents: Replacing hazardous solvents with environmentally friendly alternatives like water or biomass-derived ethanol. tandfonline.comchemistryviews.org

Recyclable Catalysts: Employing recyclable homogeneous or heterogeneous catalysts, such as ruthenium or magnetically recoverable Fe₃O₄ nanoparticles, to reduce waste and cost. rsc.org

Energy Efficiency: Utilizing energy-efficient techniques like microwave irradiation to shorten reaction times and reduce energy consumption. rsc.org

Atom Economy: Designing multicomponent reactions where most of the atoms from the reactants are incorporated into the final product, minimizing byproduct formation. rsc.orgtandfonline.com

One example is the rhodium(III)-catalyzed synthesis of 3,4-unsubstituted isoquinolones from N-methoxybenzamides and vinylene carbonate in ethanol at room temperature, which avoids the need for stoichiometric external oxidants. chemistryviews.org Another approach uses a recyclable ruthenium catalyst in PEG-400 under microwave irradiation for the C–H/N–N activation and annulation of dibenzoyl hydrazine with internal alkynes. rsc.org These methods represent a shift towards more sustainable and efficient chemical manufacturing. tandfonline.com

Microwave-Assisted Synthesis

Microwave-assisted organic synthesis (MAOS) has emerged as a powerful technique that utilizes microwave irradiation to heat reactions. semanticscholar.orgyoutube.com Unlike conventional heating where heat is transferred from an external source through the vessel walls, microwave energy directly couples with polar molecules in the reaction mixture, leading to rapid and uniform heating. youtube.com This process can dramatically accelerate reaction rates, often reducing reaction times from hours to mere minutes, while also improving product yields and purity. semanticscholar.orgyoutube.com

The application of microwave irradiation has been successfully demonstrated in the synthesis of a variety of isoquinoline and related heterocyclic systems. nih.govresearchgate.net For instance, Deshmukh et al. developed a green and efficient method for synthesizing isoquinolines and isoquinolinones using a recyclable ruthenium catalyst in a biodegradable solvent (PEG-400) under microwave irradiation. researchgate.net This approach, which involves C–H/N–N bond activation, avoids the need for external oxidants and achieves high yields in just 10–15 minutes. researchgate.net Similarly, sequential coupling-imination-annulation reactions of ortho-bromoarylaldehydes with terminal alkynes have been performed under microwave irradiation to produce substituted isoquinolines in good yields. organic-chemistry.org

These examples highlight the potential of MAOS for the efficient synthesis of complex structures like this compound. The rapid optimization and energy efficiency make it an attractive alternative to conventional heating methods. semanticscholar.orgfrontiersin.org

Table 1: Examples of Microwave-Assisted Synthesis of Isoquinoline Derivatives

| Starting Materials | Catalyst/Reagents | Conditions | Product Type | Yield (%) | Reaction Time (min) | Reference |

|---|---|---|---|---|---|---|

| Dibenzoyl hydrazine, Internal alkynes | Ru catalyst, KPF₆, PEG-400 | Microwave, 150–160 °C | Substituted Isoquinolines | 62–92% | 10–15 | researchgate.net |

| ortho-Bromoarylaldehydes, Terminal alkynes | Palladium catalyst, Ammonium acetate | Microwave | Substituted Isoquinolines | Good | Not specified | organic-chemistry.org |

Solvent-Free and Catalyst-Free Methods

The development of solvent-free and catalyst-free reactions is a primary goal of green chemistry, aiming to reduce the environmental impact of chemical synthesis by eliminating hazardous solvents and expensive, often toxic, metal catalysts. Solvent-free, or solid-state, reactions can lead to higher efficiency, easier product separation, and reduced waste. tandfonline.com

While a specific catalyst-free and solvent-free method for this compound is not detailed in the literature, related methodologies for isoquinoline systems have been reported. For example, a three-component reaction for the synthesis of new isoquinazoline derivatives has been achieved in excellent yields under solvent-free conditions at room temperature. tandfonline.com This procedure highlights the benefits of short reaction times and straightforward product isolation. tandfonline.com

In the realm of catalyst-free synthesis, reactions are designed to proceed without a catalytic promoter, often relying on the intrinsic reactivity of the starting materials under specific conditions like thermal or photochemical activation. A metal-free protocol for the synthesis of isoquinolones has been developed using iodine(III) as a promoter, which, while not strictly catalyst-free, avoids transition metals. nih.gov Furthermore, the synthesis of other nitrogen-containing heterocycles has been achieved under completely catalyst-free conditions, showcasing the feasibility of this approach. acs.org These methods underscore a move towards more sustainable synthetic protocols that minimize reliance on auxiliary substances.

Table 2: Examples of Solvent-Free or Metal-Free Synthesis of Isoquinoline Derivatives

| Reaction Type | Starting Materials | Reagents/Conditions | Product Type | Yield (%) | Key Feature | Reference |

|---|---|---|---|---|---|---|

| Three-Component Reaction | Isoquinoline, Isothiocyanates, Aminobenzofuran derivative | Et₃N, Room Temp. | Isoquinazoline derivatives | Excellent | Solvent-Free | tandfonline.com |

| Oxidative Cycloaddition | Substituted benzamides, Alkynes | PIFA, TFA | Isoquinolones | up to 87% | Metal-Free | nih.gov |

Biocatalysis and Photocatalysis in Related Systems

Modern synthetic chemistry is increasingly turning to biocatalysis and photocatalysis to achieve transformations with high selectivity and under mild, environmentally benign conditions. rsc.org

Biocatalysis utilizes enzymes or whole microorganisms to catalyze chemical reactions. Enzymes can offer unparalleled stereoselectivity, a feature that is difficult to achieve with traditional chemical catalysts. nih.gov In the context of isoquinoline synthesis, enzymes known as Pictet-Spenglerases, such as norcoclaurine synthase (NCS), have been used to produce tetrahydroisoquinolines enantioselectively. nih.gov These enzymes catalyze the cyclization of dopamine with various aldehydes. Research into the substrate scope of these enzymes has shown they can accept a range of aldehyde analogs, providing a potential biocatalytic route to diverse and chirally pure tetrahydroisoquinoline alkaloids, which can be precursors to aromatized isoquinolines. nih.gov

Photocatalysis , particularly with visible light, has become a prominent green chemistry tool. rsc.org It uses light to generate excited-state catalysts that can facilitate reactions under very mild conditions, often at room temperature. rsc.org Numerous photocatalytic methods have been developed for the synthesis of the isoquinoline core. For instance, a visible-light-promoted selenylation/cyclization of o-alkynyl benzylazides provides access to seleno-substituted isoquinolines. rsc.orgnih.gov Another innovative method uses an organic photocatalyst (4CzIPN) for the synthesis of amide-functionalized isoquinoline-1,3-diones from oxamic acids under metal-free conditions. rsc.org These strategies demonstrate the power of photocatalysis to construct complex heterocyclic systems through novel, energy-efficient reaction pathways. rsc.org

Table 3: Examples of Biocatalysis and Photocatalysis in Isoquinoline Synthesis

| Methodology | Catalyst/System | Reaction Type | Product Type | Key Advantage | Reference |

|---|---|---|---|---|---|

| Biocatalysis | Norcoclaurine Synthase (NCS) | Pictet-Spengler Reaction | Substituted Tetrahydroisoquinolines | High Stereoselectivity | nih.gov |

| Photocatalysis | Visible Light, 4CzIPN (organic photocatalyst) | Cascade Amidation/Cyclization | Amide-functionalized Isoquinoline-1,3-diones | Metal-Free, Mild Conditions | rsc.org |

Chemical Reactivity and Transformations of 5 Bromo 8 Fluoroisoquinoline

Electrophilic Aromatic Substitution Reactions on Halogenated Isoquinolines

Electrophilic aromatic substitution (SEAr) on the isoquinoline (B145761) ring system is generally less favorable than on benzene (B151609) due to the electron-withdrawing nature of the nitrogen atom, which deactivates the ring. wikipedia.orgmasterorganicchemistry.com When such reactions do occur, they preferentially take place on the benzene ring portion of the molecule, typically at positions 5 and 8. shahucollegelatur.org.in For instance, the nitration of isoquinoline yields a mixture of 5-nitroisoquinoline (B18046) and 8-nitroisoquinoline. shahucollegelatur.org.in Similarly, bromination can lead to the formation of 5-bromoisoquinoline (B27571). shahucollegelatur.org.in

In the case of 5-bromo-8-fluoroisoquinoline, the existing halogen substituents further deactivate the benzene ring towards electrophilic attack. The bromine at C5 and fluorine at C8 would direct incoming electrophiles to the remaining available positions on the carbocyclic ring, C6 and C7. However, the strong deactivating effect of both halogens and the pyridine (B92270) nitrogen makes electrophilic substitution on this specific compound challenging and less common.

Nucleophilic Aromatic Substitution (SNAr) Reactions

Nucleophilic aromatic substitution (SNAr) is a key reaction pathway for halogenated isoquinolines, particularly when the halogen is positioned on the pyridine ring (positions 1 or 3) or when the ring is activated by electron-withdrawing groups. wikipedia.orgiust.ac.irchemistrysteps.com The SNAr mechanism typically proceeds via a two-step addition-elimination sequence involving a resonance-stabilized intermediate known as a Meisenheimer complex. libretexts.org The presence of electron-withdrawing groups ortho or para to the leaving group stabilizes this intermediate, facilitating the reaction. libretexts.orgyoutube.com

In dihalogenated systems like this compound, the fluorine atom is generally more susceptible to nucleophilic attack than the bromine atom in SNAr reactions. This is attributed to the high electronegativity of fluorine, which polarizes the C-F bond and makes the carbon atom more electrophilic. youtube.comyoutube.com Consequently, fluorine-amine exchange reactions are a common transformation for this compound.

Detailed research has shown that this compound can be selectively functionalized at the C8 position by reaction with various amines. This selectivity allows for the synthesis of a range of 8-amino-5-bromoisoquinoline derivatives, which can serve as valuable intermediates in the development of new chemical entities.

| Reactant | Nucleophile (Amine) | Product | Reaction Conditions |

|---|---|---|---|

| This compound | Ammonia | 8-Amino-5-bromoisoquinoline | High temperature and pressure |

| This compound | Primary Amines (e.g., methylamine) | 8-(Alkylamino)-5-bromoisoquinolines | Solvent, base, elevated temperature |

| This compound | Secondary Amines (e.g., dimethylamine) | 8-(Dialkylamino)-5-bromoisoquinolines | Solvent, base, elevated temperature |

The regioselectivity observed in the SNAr reactions of this compound, where the fluoride (B91410) is preferentially displaced, is a well-documented phenomenon in polyhalogenated aromatic systems. The rate-determining step in the addition-elimination mechanism is the initial attack of the nucleophile to form the Meisenheimer complex. uomustansiriyah.edu.iq The stability of this intermediate is crucial, and the electron-withdrawing nature of the substituents plays a significant role.

While the traditional view involves a stepwise mechanism, recent studies have suggested that some SNAr reactions may proceed through a concerted mechanism, particularly with less-activated aromatic systems or with good leaving groups. nih.gov In the case of this compound, the strong electron-withdrawing effect of the fluorine atom makes the C8 position highly electrophilic and susceptible to nucleophilic attack, favoring the displacement of the fluoride ion.

Transition-Metal-Catalyzed Cross-Coupling Reactions

Transition-metal-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds, and they are widely applied to functionalize aryl halides. mdpi.com For this compound, the difference in reactivity between the C-Br and C-F bonds allows for selective transformations. The C-Br bond is significantly more reactive in palladium-catalyzed reactions than the C-F bond, enabling selective coupling at the C5 position. baranlab.org

The Suzuki-Miyaura coupling is a versatile palladium-catalyzed reaction that couples an organoboron compound with an organic halide or triflate. fishersci.co.ukwikipedia.org This reaction is highly effective for creating C-C bonds. youtube.comyoutube.com In the case of this compound, the reaction can be performed selectively at the C5 position, leaving the C8-fluorine bond intact. This allows for the introduction of various aryl or vinyl substituents at the C5 position.

The general mechanism involves the oxidative addition of the aryl bromide to a palladium(0) complex, followed by transmetalation with the organoboron species and subsequent reductive elimination to yield the coupled product and regenerate the catalyst. wikipedia.org

| Organoboron Reagent | Product | Catalyst System | Base |

|---|---|---|---|

| Phenylboronic acid | 8-Fluoro-5-phenylisoquinoline | Pd(PPh₃)₄ or PdCl₂(dppf) | Na₂CO₃ or K₂CO₃ |

| (4-Methoxyphenyl)boronic acid | 8-Fluoro-5-(4-methoxyphenyl)isoquinoline | Pd(OAc)₂ / SPhos | K₃PO₄ |

| Vinylboronic acid pinacol (B44631) ester | 8-Fluoro-5-vinylisoquinoline | Pd(dppf)Cl₂ | Cs₂CO₃ |

The Buchwald-Hartwig amination is another powerful palladium-catalyzed cross-coupling reaction used to form carbon-nitrogen bonds. wikipedia.orgorganic-chemistry.org This reaction provides a milder alternative to traditional methods for synthesizing aryl amines. wikipedia.org Similar to the Suzuki-Miyaura coupling, the Buchwald-Hartwig amination of this compound proceeds selectively at the C5 position due to the higher reactivity of the C-Br bond. ias.ac.in

This selectivity allows for the synthesis of 5-amino-8-fluoroisoquinoline derivatives. The reaction typically employs a palladium catalyst with a specialized phosphine (B1218219) ligand and a base. acsgcipr.orglibretexts.org The choice of ligand is crucial for the efficiency and scope of the reaction. ias.ac.in

| Amine | Product | Catalyst/Ligand | Base |

|---|---|---|---|

| Aniline | 8-Fluoro-N-phenylisoquinolin-5-amine | Pd₂(dba)₃ / BINAP | NaOtBu |

| Morpholine | 4-(8-Fluoroisoquinolin-5-yl)morpholine | Pd(OAc)₂ / XPhos | Cs₂CO₃ |

| Benzylamine | N-Benzyl-8-fluoroisoquinolin-5-amine | Pd₂(dba)₃ / DavePhos | K₃PO₄ |

Sonogashira Coupling

The Sonogashira coupling is a powerful cross-coupling reaction in organic synthesis used to form carbon-carbon bonds between a terminal alkyne and an aryl or vinyl halide. wikipedia.org This reaction is catalyzed by a palladium complex and a copper(I) co-catalyst in the presence of a base. wikipedia.org The bromine atom at the C-5 position of this compound serves as an excellent handle for such transformations, allowing for the introduction of various alkynyl moieties.

The general reactivity trend for halides in Sonogashira coupling is I > Br > Cl > F, making the bromo-substituent at the C-5 position the reactive site over the fluoro-substituent at C-8. wikipedia.org The reaction proceeds via a catalytic cycle involving oxidative addition of the aryl bromide to a palladium(0) species, followed by transmetalation with a copper acetylide and subsequent reductive elimination to yield the coupled product and regenerate the palladium(0) catalyst. libretexts.org

While specific studies on the Sonogashira coupling of this compound are not extensively detailed in the provided search results, the reaction is widely applicable to bromo-substituted heterocyclic compounds. researchgate.netrsc.org A variety of terminal alkynes, bearing both alkyl and aryl substituents, can be successfully coupled to similar bromo-substituted quinoline (B57606) and isoquinoline cores. researchgate.net

Table 1: Representative Conditions for Sonogashira Coupling of Aryl Bromides

| Parameter | Typical Conditions |

| Catalyst | Pd(PPh₃)₄, PdCl₂(PPh₃)₂, Pd(dppf)Cl₂ |

| Co-catalyst | CuI |

| Base | Et₃N, piperidine, diisopropylamine |

| Solvent | THF, DMF, toluene |

| Temperature | Room temperature to 100 °C |

This table presents generalized conditions and may require optimization for the specific substrate, this compound.

The resulting 5-alkynyl-8-fluoroisoquinolines are versatile intermediates for the synthesis of more complex molecules, including pharmaceuticals and materials with interesting photophysical properties.

C-H Activation and Functionalization

The direct functionalization of carbon-hydrogen (C-H) bonds is a rapidly evolving field in organic chemistry that offers a more atom-economical approach to the synthesis of complex molecules. In the context of this compound, several C-H bonds are available for potential activation and subsequent functionalization. The regioselectivity of such reactions is typically directed by the inherent electronic properties of the isoquinoline nucleus and the influence of the existing substituents.

Transition metal-catalyzed C-H activation is a common strategy for the functionalization of quinolines and isoquinolines. nih.gov The nitrogen atom in the isoquinoline ring can act as a directing group, facilitating the activation of C-H bonds at adjacent positions, primarily at C-1. However, the steric hindrance and electronic effects of the fluorine and bromine substituents would also play a significant role in determining the site of C-H activation.

Given the electron-withdrawing nature of the fluorine atom and the isoquinoline nitrogen, the C-H bonds of the benzenoid ring are expected to be less electron-rich. However, specific catalytic systems can be designed to target these positions. For instance, palladium-catalyzed C-H arylation has been demonstrated for a variety of heterocyclic compounds. While no specific examples for this compound are available, the general methodology provides a potential route for introducing new aryl or alkyl groups at various positions on the isoquinoline core. nih.gov

Table 2: Potential Sites for C-H Activation on this compound

| Position | Rationale for Reactivity |

| C-1 | Activated by the adjacent nitrogen atom. |

| C-4 | Potentially accessible, depending on the catalytic system. |

| C-6, C-7 | C-H bonds on the benzenoid ring, less activated but potentially functionalizable with specific catalysts. |

This table is based on general principles of C-H activation on quinoline and isoquinoline systems and represents theoretical possibilities.

Reduction Reactions

The reduction of this compound can proceed via several pathways, primarily involving the reduction of the isoquinoline ring system or, if other reducible functional groups are present, their selective reduction.

The catalytic hydrogenation of the isoquinoline core is a common transformation. Depending on the catalyst and reaction conditions, either the pyridine ring or both rings can be reduced. For instance, reduction with hydrogen gas in the presence of a palladium or platinum catalyst can lead to the formation of the corresponding 1,2,3,4-tetrahydroisoquinoline (B50084) derivative. The presence of the halogen substituents may influence the reaction rate and selectivity.

While there is no direct literature on the reduction of this compound, studies on the reduction of the closely related 5-bromo-8-nitroisoquinoline (B189721) have been reported. The nitro group in this compound can be selectively reduced to an amino group using various reducing agents, such as tin(II) chloride or catalytic hydrogenation, to yield 5-bromo-8-aminoisoquinoline. orgsyn.org This suggests that if a nitro group were introduced onto the this compound scaffold, its selective reduction would be a feasible transformation.

Furthermore, the existence of compounds like 5-bromo-8-fluoro-2,3-dihydroquinolin-4(1H)-one in chemical databases implies that reduction of the isoquinoline ring followed by oxidation is a known transformation for this structural motif. synquestlabs.com

Oxidation Reactions

The oxidation of the isoquinoline ring system generally requires harsh conditions due to the aromatic stability of the heterocyclic core. slideshare.net Under vigorous oxidation, for example with potassium permanganate, the isoquinoline ring can be cleaved to yield phthalic acid and pyridine-3,4-dicarboxylic acid (cinchomeronic acid). slideshare.net It is expected that this compound would undergo similar degradation under such strong oxidizing conditions.

Milder oxidation reactions can lead to the formation of isoquinoline-N-oxides. The reaction of isoquinoline with peroxy acids, such as m-chloroperoxybenzoic acid (m-CPBA), typically yields the corresponding N-oxide. This transformation introduces a new site of reactivity, as the N-oxide can undergo further reactions, including rearrangements and nucleophilic additions.

While specific oxidation studies on this compound are not documented in the provided search results, the general reactivity of the isoquinoline core suggests that N-oxidation is a plausible transformation. The electron-withdrawing effects of the bromine and fluorine atoms might influence the rate of N-oxidation.

Rearrangement Reactions

Rearrangement reactions of isoquinoline derivatives often involve the N-oxide or other functionalized intermediates. For instance, isoquinoline-N-oxides can undergo rearrangement upon treatment with acetic anhydride (B1165640) or other acylating agents to yield 1-acetoxyisoquinoline. This is a type of rearrangement that could potentially be applied to the N-oxide of this compound.

Another class of rearrangements, such as the Beckmann or Schmidt rearrangement, could be envisaged if a suitable functional group, like a ketone or an azide, were introduced onto the isoquinoline core or a side chain. pharmaguideline.com For example, if an acetyl group were introduced at a specific position through a reaction like a Friedel-Crafts acylation (though challenging on a deactivated ring), the resulting ketone could be converted to an oxime, which could then undergo a Beckmann rearrangement.

The Bischler-Napieralski synthesis, a method for preparing dihydroisoquinolines, involves a cyclization and dehydration that can be considered a type of intramolecular rearrangement. slideshare.net While this is a synthetic route to the isoquinoline core itself, it highlights the types of skeletal rearrangements that are possible within this class of compounds.

Direct rearrangement of the this compound scaffold itself is unlikely under normal conditions due to its aromatic stability. However, the introduction of appropriate functional groups can open pathways to various rearrangement reactions, leading to the synthesis of novel and structurally diverse isoquinoline derivatives. researchgate.net

Derivatization and Analog Design

Introduction of Substituents at Position 1 (e.g., Alkyl/Phenyl Groups)

The C-1 position of the isoquinoline (B145761) ring is susceptible to nucleophilic attack, particularly after activation of the ring system. A common and effective method for introducing alkyl and phenyl substituents at this position involves the reaction of a dihydroisoquinoline intermediate with organolithium reagents. cardiff.ac.ukiust.ac.irwikipedia.org This approach typically begins with the reduction of the isoquinoline core to a 3,4-dihydroisoquinoline, which contains a C=N imine bond.

This imine is readily attacked by strong nucleophiles like alkyllithiums (e.g., methyllithium, butyllithium) or phenyllithium. iust.ac.ir The reaction proceeds via nucleophilic addition to the C-1 carbon, forming a new carbon-carbon bond. Subsequent workup re-establishes the tetrahydroisoquinoline structure, now bearing the desired substituent at the 1-position. While this specific reaction has been detailed for related 8-fluoro-3,4-dihydroisoquinolines, the methodology is directly applicable to derivatives of 5-bromo-8-fluoroisoquinoline, providing a robust route to a variety of 1-substituted analogs. acs.org

| Starting Material | Reagent | Product | Reference |

|---|---|---|---|

| 8-Amino-3,4-dihydroisoquinoline derivative | Phenyllithium | 1-Phenyl-8-amino-tetrahydroisoquinoline derivative | acs.org |

| 8-Amino-3,4-dihydroisoquinoline derivative | Methyllithium | 1-Methyl-8-amino-tetrahydroisoquinoline derivative | acs.org |

| 8-Amino-3,4-dihydroisoquinoline derivative | n-Butyllithium | 1-n-Butyl-8-amino-tetrahydroisoquinoline derivative | acs.org |

Functionalization of Halogen Atoms for Diversification

The two halogen atoms on the this compound ring offer distinct opportunities for chemical diversification due to their differing reactivities.

Bromine at Position 5: The bromo group at the C-5 position is an excellent handle for palladium-catalyzed cross-coupling reactions. youtube.com The Suzuki-Miyaura coupling is a particularly powerful and widely used method for forming carbon-carbon bonds by reacting an organohalide with a boronic acid or ester in the presence of a palladium catalyst and a base. organic-chemistry.orgyonedalabs.comwikipedia.orglibretexts.org This reaction would allow for the introduction of a vast array of aryl, heteroaryl, and even alkyl groups at the C-5 position of the isoquinoline core. organic-chemistry.org The choice of palladium precursor (e.g., Pd(OAc)₂, Pd₂(dba)₃), ligand (e.g., phosphine-based ligands like SPhos), and base (e.g., carbonates, phosphates) is crucial for optimizing reaction conditions for specific substrates. organic-chemistry.orgwikipedia.orgnih.gov This strategy provides a direct pathway to novel biphenyl-like structures and other complex molecular architectures.

| Aryl Halide | Boronic Acid/Ester | Catalyst System | Product Type | Reference |

|---|---|---|---|---|

| 3-Bromoquinoline | 3,5-Dimethylisoxazole-4-boronic acid pinacol (B44631) ester | Pd precatalyst + Ligand | Hetero-biaryl | nih.gov |

| Aryl Bromide | Arylboronic acid | Pd(OAc)₂ / PCy₃ | Biaryl | organic-chemistry.org |

| Aryl Chloride | Arylboronic acid | Pd₂(dba)₃ / P(t-Bu)₃ | Biaryl | organic-chemistry.org |

Fluorine at Position 8: The fluorine atom at the C-8 position is generally more robust and less reactive in palladium-catalyzed cross-coupling reactions compared to bromine. libretexts.org However, it can be susceptible to nucleophilic aromatic substitution (SNAr). wikipedia.orgmasterorganicchemistry.comdalalinstitute.com In an SNAr reaction, a nucleophile attacks an electron-poor aromatic ring, displacing a leaving group. wikipedia.orgmasterorganicchemistry.com The reactivity of the isoquinoline ring toward nucleophilic attack is enhanced by the electron-withdrawing nature of the ring nitrogen. For a substitution to occur at C-8, a strong nucleophile (e.g., amines, alkoxides) would be required, often in conjunction with high temperatures. The relative inertness of the C-F bond compared to the C-Br bond allows for selective functionalization at the C-5 position while leaving the C-8 fluorine intact.

Design of Novel Fluorinated Isoquinoline Analogues

The incorporation of fluorine into drug candidates is a well-established strategy in medicinal chemistry to enhance metabolic stability, binding affinity, and bioavailability. researchgate.netnih.govnih.govmdpi.com The this compound scaffold is an excellent starting point for the design of novel fluorinated analogues.

The synthetic methods described above allow for systematic structural modifications. For instance, Suzuki coupling at the C-5 position can introduce various lipophilic or polar aromatic and heteroaromatic rings, while C-1 substitution can introduce alkyl or aryl groups that can probe specific binding pockets in a biological target. The fluorine atom at C-8 serves as a key modulator of the electronic properties of the benzene (B151609) portion of the isoquinoline ring. Its high electronegativity can influence pKa, conformation, and potential hydrogen bonding interactions with target proteins. nih.govnih.gov By combining these derivatization strategies, a diverse library of novel fluorinated isoquinoline analogues can be generated, each with a unique substitution pattern designed to optimize pharmacological activity. researchgate.net

Spectroscopic Characterization Techniques for Structural Elucidation

Advanced NMR Spectroscopy (e.g., ¹H, ¹³C, ¹⁹F NMR)

¹H NMR Spectroscopy: The proton NMR spectrum is anticipated to display distinct signals for each of the aromatic protons. The chemical shifts and coupling constants are influenced by the positions of the bromine and fluorine atoms, as well as the nitrogen atom in the isoquinoline (B145761) ring system.

¹³C NMR Spectroscopy: The carbon NMR spectrum provides information on each unique carbon atom in the molecule. The carbon signals are significantly affected by the attached heteroatoms, with the carbon atom bonded to fluorine exhibiting a characteristic splitting pattern due to C-F coupling.

¹⁹F NMR Spectroscopy: The fluorine NMR spectrum is a powerful tool for confirming the presence and electronic environment of the fluorine atom. A single resonance is expected for the fluorine atom at the 8-position, with its chemical shift providing insight into the electronic nature of the aromatic system.

Interactive Data Table: Expected NMR Data for 5-Bromo-8-fluoroisoquinoline based on Analogous Compounds

| Nucleus | Expected Chemical Shift (ppm) | Expected Multiplicity | Expected Coupling Constants (Hz) |

| ¹H | 7.5 - 9.0 | d, dd, m | JH-H, JH-F |

| ¹³C | 110 - 160 | s, d | JC-F |

| ¹⁹F | -110 to -140 | s | N/A |

Note: The data presented are estimations based on the analysis of structurally similar compounds and general principles of NMR spectroscopy. Actual experimental values may vary.

Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) is employed to determine the precise molecular weight and elemental composition of this compound. This technique provides a highly accurate mass measurement, which can be used to confirm the molecular formula of the compound. While direct experimental HRMS data for this compound was not found, theoretical data for a related hydrogenated compound, 5-bromo-8-fluoro-1,2,3,4-tetrahydroisoquinoline, can offer insight into the expected mass and isotopic pattern. The presence of bromine would result in a characteristic isotopic pattern (¹⁹Br and ⁸¹Br in approximately a 1:1 ratio) in the mass spectrum.

Interactive Data Table: Predicted HRMS Data for a Related Compound (5-bromo-8-fluoro-1,2,3,4-tetrahydroisoquinoline)

| Adduct | Predicted m/z |

| [M+H]⁺ | 229.99751 |

| [M+Na]⁺ | 251.97945 |

| [M-H]⁻ | 227.98295 |

| [M+NH₄]⁺ | 247.02405 |

| [M+K]⁺ | 267.95339 |

Note: This data is for a related hydrogenated compound and is provided for illustrative purposes. The m/z values for this compound would differ due to the presence of additional double bonds.

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is the most definitive method for determining the three-dimensional atomic arrangement of a molecule in the solid state. This technique would provide precise bond lengths, bond angles, and intermolecular interactions of this compound. A successful crystallographic analysis would unambiguously confirm the connectivity and stereochemistry of the molecule.

Despite extensive searches of publicly available databases, no experimental X-ray crystallographic data for this compound could be located. The determination of its crystal structure would be a valuable contribution to the chemical literature, providing fundamental data for molecular modeling and structure-activity relationship studies.

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is utilized to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of this compound is expected to show characteristic absorption bands corresponding to the vibrations of its aromatic C-H, C=C, C=N, C-F, and C-Br bonds.

Specific vibrational frequencies would include:

Aromatic C-H stretching: Typically observed in the region of 3000-3100 cm⁻¹.

C=C and C=N stretching: Expected in the 1400-1650 cm⁻¹ region, characteristic of the isoquinoline ring system.

C-F stretching: A strong absorption band is anticipated in the 1000-1350 cm⁻¹ region.

C-Br stretching: This vibration typically appears in the lower frequency region of the spectrum, usually between 500 and 600 cm⁻¹.

Computational and Theoretical Studies

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, used to investigate the electronic structure and properties of molecules. By calculating the electron density, DFT can accurately predict geometries, energies, and various spectroscopic properties. For isoquinoline (B145761) systems and their derivatives, DFT has been employed to understand fundamental molecular characteristics.

DFT calculations for 5-Bromo-8-fluoroisoquinoline would typically involve optimizing the molecule's ground state geometry using a functional like B3LYP and a basis set such as 6-311++G(d,p). From this optimized structure, a wealth of information can be derived, including electronic properties like HOMO (Highest Occupied Molecular Orbital) and LUMO (Lowest Unoccupied Molecular Orbital) energies, which are crucial for assessing chemical reactivity. Natural Bond Orbital (NBO) analysis can further reveal details about charge distribution, orbital interactions, and the nature of chemical bonds within the molecule.

| Calculated Property | Significance | Typical Method | Reference Example |

|---|---|---|---|

| Optimized Molecular Geometry | Provides bond lengths, bond angles, and dihedral angles for the most stable structure. | B3LYP/6-311++G(d,p) | |

| HOMO-LUMO Energy Gap | Indicates chemical reactivity and kinetic stability; a smaller gap suggests higher reactivity. | B3LYP/6-311G(d,p) | |

| Molecular Electrostatic Potential (MEP) | Maps electron density to identify sites for electrophilic and nucleophilic attack. | DFT/B3LYP | |

| NBO Analysis | Investigates charge transfer, hyperconjugative interactions, and delocalization of electrons. | NBO 3.1 in Gaussian | |

| Vibrational Frequencies | Predicts IR and Raman spectra to help characterize functional groups. | B3LYP/6-31G* |

DFT calculations are instrumental in elucidating reaction mechanisms by mapping the potential energy surface (PES) of a chemical reaction. This involves identifying the structures of reactants, products, intermediates, and, most importantly, transition states. The energy difference between reactants and the transition state determines the activation energy, which governs the reaction rate.

For reactions involving this compound, such as nucleophilic aromatic substitution or metal-catalyzed cross-coupling, DFT could be used to:

Model Transition States: Locate the geometry and energy of the transition state for a proposed reaction step.

Evaluate Reaction Pathways: Compare the activation energies of competing reaction pathways to predict the most likely mechanism.

Assess Intermediates: Determine the stability of any reaction intermediates, such as Meisenheimer complexes.

Computational studies on related heterocyclic systems have successfully used DFT to understand tautomeric equilibria and intramolecular proton transfer events, employing methods like Transition State Theory (TST) to calculate reaction rate constants.

The electronic structure calculated by DFT provides key descriptors for predicting a molecule's reactivity and regioselectivity. For this compound, DFT can help predict which sites are most susceptible to electrophilic or nucleophilic attack.

Key DFT-derived reactivity descriptors include:

Frontier Molecular Orbitals (FMOs): The distribution of the HOMO indicates the most likely sites for electrophilic attack, while the LUMO distribution points to sites for nucleophilic attack.

Fukui Functions: These functions provide a more quantitative measure of the change in electron density at a specific site upon the addition or removal of an electron, thereby identifying the most reactive centers for nucleophilic, electrophilic, and radical attacks.

Molecular Electrostatic Potential (MEP): The MEP map visually represents the charge distribution, with negative potential regions (red/yellow) indicating susceptibility to electrophilic attack and positive regions (blue) indicating susceptibility to nucleophilic attack.

These analyses would be critical in predicting, for example, the regioselectivity of further substitution reactions on the isoquinoline ring.

While the isoquinoline core of this compound is largely planar and rigid, computational methods can explore its conformational landscape. This is particularly relevant if flexible substituents were added to the ring system. Conformational analysis aims to identify all stable conformers (local minima on the potential energy surface) and the energy barriers for interconversion between them.

Methods like relaxed potential energy surface scans, where a specific dihedral angle is systematically varied and the energy is minimized at each step, can be used to map the energy landscape. For complex systems, exploring the full conformational space may require more advanced techniques that can overcome energy barriers efficiently. Although significant conformational flexibility is not expected for the parent this compound molecule itself, these methods are vital for understanding the behavior of its more complex derivatives.

Molecular Dynamics Simulations (if applicable to reactivity/interactions)

Molecular Dynamics (MD) simulations model the physical movement of atoms and molecules over time, providing a detailed picture of molecular behavior in a dynamic environment, such as in solution or interacting with a biological target. While classical MD is common, hybrid Quantum Mechanics/Molecular Mechanics (QM/MM) methods are particularly powerful for studying chemical reactions.

In a QM/MM simulation, the reactive core of the system (e.g., this compound and a reactant) is treated with a high-level quantum mechanical method like DFT, while the surrounding environment (e.g., solvent molecules or a protein active site) is treated with more computationally efficient classical force fields.

Potential applications of MD simulations for this compound include:

Solvation Effects: Studying the specific interactions between the molecule and solvent, which can influence its reactivity and spectroscopic properties.

Binding Dynamics: Simulating the interaction of the molecule with a biological target, such as an enzyme or receptor, to understand its binding mode and residence time.

Free Energy Profiles: Using enhanced sampling techniques like metadynamics in conjunction with MD to calculate the free energy landscape of a reaction or a conformational change in a complex environment.

Quantitative Structure-Activity Relationship (QSAR) and Structure-Activity Relationship (SAR) Studies for Analogues

Quantitative Structure-Activity Relationship (QSAR) and Structure-Activity Relationship (SAR) are computational approaches used extensively in medicinal chemistry to correlate the chemical structure of compounds with their biological activity. These studies are performed on a series of analogue compounds to build predictive models.

For analogues of this compound, a QSAR study would involve:

Data Set Compilation: Assembling a series of related isoquinoline derivatives with experimentally measured biological activity (e.g., inhibitory concentration IC₅₀).

Descriptor Calculation: Calculating a wide range of molecular descriptors for each analogue. These can be electronic (e.g., partial charges, dipole moment), steric (e.g., molecular volume), hydrophobic (e.g., LogP), or topological.

Model Development: Using statistical methods, such as multiple linear regression or machine learning, to build a mathematical equation that relates the descriptors to the observed biological activity.

Model Validation: Rigorously testing the model's predictive power using internal and external validation techniques.

Applications in Medicinal Chemistry and Materials Science

Role as a Building Block in Pharmaceutical Synthesis

The strategic placement of bromine and fluorine atoms on the isoquinoline (B145761) core imparts distinct physicochemical properties to 5-Bromo-8-fluoroisoquinoline, making it a valuable precursor in the synthesis of complex pharmaceutical compounds. While specific research on this compound is an evolving area, the broader class of bromoisoquinoline derivatives is well-established for its importance as key intermediates in the creation of pharmacologically active molecules. The presence of a halogen, such as bromine, provides a reactive handle for various cross-coupling reactions, enabling the introduction of diverse functional groups to build molecular complexity.

Drug Discovery and Development

In the landscape of drug discovery and development, the isoquinoline nucleus is a privileged structure, found in numerous natural products and synthetic drugs with a wide array of biological activities. Halogenated isoquinolines, in particular, serve as crucial starting materials. The carbon-bromine bond in compounds like this compound can readily participate in reactions such as Suzuki, Stille, and Buchwald-Hartwig couplings. These reactions are fundamental in medicinal chemistry for the construction of carbon-carbon and carbon-heteroatom bonds, which are essential for assembling the intricate architectures of modern drug candidates. The fluorine atom can enhance metabolic stability, improve binding affinity, and modulate the pharmacokinetic profile of a potential drug molecule.

Potential as Central Nervous System Drug Candidates

The development of drugs targeting the central nervous system (CNS) presents unique challenges, primarily the need for molecules to cross the blood-brain barrier. The physicochemical properties of a compound, including its lipophilicity and molecular size, are critical for CNS penetration. While direct studies on this compound as a CNS drug candidate are not extensively documented, the modification of the isoquinoline scaffold is a known strategy in the design of neurologically active agents. The lipophilic nature of the bromine atom and the ability of the fluorine atom to form specific interactions with biological targets suggest that derivatives of this compound could be explored for their potential in treating a variety of CNS disorders.

Inhibitors of Protein Kinases (e.g., PERK)

Protein kinases are a critical class of enzymes that regulate a multitude of cellular processes, and their dysregulation is implicated in numerous diseases, including cancer and neurodegenerative disorders. The isoquinoline core is a common feature in many protein kinase inhibitors. While there is no specific evidence of this compound acting as an inhibitor of PKR-like endoplasmic reticulum kinase (PERK), the general strategy in designing kinase inhibitors often involves the use of heterocyclic scaffolds that can be functionalized to achieve high affinity and selectivity. The reactive sites on this compound offer the potential for chemists to synthesize libraries of derivatives for screening against various protein kinases, including PERK.

Anticancer, Antibacterial, and Antifungal Properties of Related Derivatives

The isoquinoline framework is a recurring motif in compounds exhibiting a broad spectrum of biological activities. Numerous derivatives of isoquinoline have been investigated and have demonstrated significant potential in several therapeutic areas.

| Therapeutic Area | Activity of Related Isoquinoline Derivatives |

| Anticancer | Some isoquinoline alkaloids and their synthetic analogs have shown potent cytotoxic effects against various cancer cell lines. |

| Antibacterial | Certain isoquinoline derivatives have displayed activity against both Gram-positive and Gram-negative bacteria. |

| Antifungal | The antifungal potential of isoquinoline-containing compounds has been reported against a range of fungal pathogens. |

While research has yet to specifically link derivatives of this compound to these activities, the established biological profile of the parent scaffold provides a strong rationale for the synthesis and evaluation of such derivatives as potential anticancer, antibacterial, and antifungal agents.

Applications in Materials Science

Beyond its applications in the life sciences, the unique electronic and photophysical properties of the isoquinoline ring system have garnered interest in the field of materials science.

Organic Light-Emitting Diodes (OLEDs)

Organic light-emitting diodes (OLEDs) are a prominent technology in modern displays and lighting due to their efficiency, color quality, and flexibility. The performance of an OLED is heavily dependent on the organic materials used in its emissive and charge-transporting layers. While there is no direct literature on the use of this compound in OLEDs, isoquinoline derivatives, in general, are being explored for their potential as host materials, emitters, and electron-transporting materials. The introduction of halogen atoms can influence the electronic properties, such as the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels, which are critical for efficient charge injection and transport in OLED devices. The inherent reactivity of the bromine atom in this compound could be leveraged to synthesize more complex, conjugated molecules with tailored photophysical properties suitable for OLED applications.

Other Advanced Materials Development

While the primary application of bromoisoquinoline derivatives lies in the pharmaceutical sector, their unique electronic and structural properties suggest potential for their use as precursors in the development of advanced materials. researchgate.net The presence of both bromine and fluorine atoms on the isoquinoline core in this compound offers distinct reactive sites for further functionalization, a key attribute in the design of novel materials.

The field of materials science often leverages halogenated aromatic compounds for the synthesis of functional polymers, organic light-emitting diodes (OLEDs), and other electronic materials. The bromine atom can participate in various cross-coupling reactions, such as Suzuki, Stille, and Heck reactions, allowing for the introduction of a wide range of organic moieties. This capability is fundamental for constructing conjugated systems with tailored optical and electronic properties. The fluorine atom, with its high electronegativity, can influence the electronic characteristics of the molecule, potentially enhancing properties like electron mobility and thermal stability in the resulting materials.

Future Directions and Research Perspectives

Exploration of Novel Synthetic Routes

While classical methods for isoquinoline (B145761) synthesis such as the Bischler-Napieralski and Pictet-Spengler reactions are well-established, future research will likely focus on more modern and versatile strategies for the synthesis of 5-Bromo-8-fluoroisoquinoline and its analogues. nih.govpharmaguideline.com The development of novel synthetic routes is crucial for accessing a wider array of substituted isoquinolines that may be difficult to prepare using traditional approaches. nih.govharvard.edu

Promising areas for exploration include transition-metal-catalyzed reactions, such as those involving rhodium(III) or ruthenium, which can enable C-H bond activation and annulation strategies. bohrium.comacs.orgrsc.org These methods allow for the construction of the isoquinoline core from simpler, readily available starting materials. Another avenue involves domino or cascade reactions, where multiple bond-forming events occur in a single pot, enhancing synthetic efficiency. nih.govbohrium.com Research into photocatalysis and electrochemistry could also unveil new pathways for constructing the core structure under mild and controlled conditions. nih.gov

A prospective synthetic strategy could involve the condensation of lithiated o-tolualdehyde tert-butylimines with specific nitriles, a method that has proven versatile for creating highly substituted isoquinolines. nih.govharvard.edu The application of such modern synthetic tools could lead to more efficient and adaptable syntheses of the target molecule and its derivatives.

Development of More Efficient and Sustainable Methodologies

The growing emphasis on green chemistry is expected to drive the development of more sustainable methods for synthesizing this compound. rsc.orgrsc.org Future research will likely prioritize the reduction of hazardous waste, the use of environmentally benign solvents like water or polyethylene (B3416737) glycol (PEG), and the development of recyclable catalytic systems. rsc.orgnih.govresearchgate.net

Methodologies that improve atom economy, such as catalyst-free reactions or those that proceed via C-H activation to avoid pre-functionalization of starting materials, will be of significant interest. bohrium.comacs.org Microwave-assisted synthesis is another area with high potential, as it can dramatically reduce reaction times and energy consumption compared to conventional heating. nih.govnih.govorganic-chemistry.org The integration of flow chemistry could also offer a safer, more scalable, and efficient alternative to traditional batch processes for industrial-scale production. rsc.org

| Methodology | Key Features | Potential Advantages for Sustainability | References |

|---|---|---|---|

| Traditional (e.g., Bischler-Napieralski) | Requires harsh conditions (strong acids, high temperatures). | Well-established but often generates significant waste. | pharmaguideline.com |

| Microwave-Assisted Synthesis | Rapid heating, reduced reaction times. | Improved energy efficiency, potential for higher yields. | nih.govorganic-chemistry.org |

| Transition-Metal Catalysis (e.g., Rh, Ru) | Enables C-H activation and annulation. | High atom economy, avoids pre-functionalization. | bohrium.comacs.org |

| Photocatalysis | Uses visible light to drive reactions. | Mild reaction conditions, use of renewable energy source. | nih.gov |

| Flow Chemistry | Continuous processing in small reactors. | Enhanced safety, scalability, and process control. | rsc.org |

Advanced Derivatization for Enhanced Biological Activity

The bromine and fluorine substituents on the this compound scaffold are key handles for advanced derivatization. The presence of these halogens invites a wide range of post-synthesis modifications, particularly through transition-metal-catalyzed cross-coupling reactions. orgsyn.org The bromine atom at the C-5 position is particularly amenable to Suzuki, Sonogashira, Heck, and Buchwald-Hartwig couplings, allowing for the introduction of diverse aryl, alkynyl, vinyl, and amino groups, respectively.

The fluorine atom at the C-8 position, while generally less reactive in cross-coupling, significantly modulates the electronic properties of the molecule. It can influence the compound's lipophilicity, metabolic stability, and binding affinity to biological targets—properties that are critical in drug discovery. academie-sciences.fr The unique properties conferred by fluorine make fluorinated isoquinolines attractive targets for developing new therapeutic agents. nih.govkashanu.ac.ir Future research will likely focus on creating libraries of derivatives by exploiting the reactivity of the C-Br bond to explore structure-activity relationships (SAR) for various biological targets, including kinases, proteases, and G-protein coupled receptors.

| Reaction Type | Reagent/Catalyst | Group Introduced | Potential Application |

|---|---|---|---|

| Suzuki Coupling | Arylboronic acid / Pd catalyst | Aryl / Heteroaryl | Modulating protein-protein interactions |

| Sonogashira Coupling | Terminal alkyne / Pd/Cu catalyst | Alkynyl | Building blocks for complex molecules, probes |

| Buchwald-Hartwig Amination | Amine / Pd catalyst | Amino / Amido | Improving solubility and target binding |

| Heck Coupling | Alkene / Pd catalyst | Vinyl | Creating extended conjugated systems |

In-depth Mechanistic Studies of Complex Transformations

A deeper understanding of the reaction mechanisms involved in both the synthesis and derivatization of this compound is essential for optimizing reaction conditions and expanding their scope. Future mechanistic studies could employ a combination of experimental techniques (e.g., kinetic analysis, isotopic labeling) and computational modeling (e.g., Density Functional Theory - DFT).

For instance, in transition-metal-catalyzed C-H activation/annulation reactions, detailed studies could elucidate the precise role of the directing group, the nature of the key metallacyclic intermediates, and the factors controlling regioselectivity. acs.org Similarly, understanding the mechanism of nucleophilic aromatic substitution (SNAr) reactions on the fluorinated ring could reveal opportunities for selective functionalization. Investigating concerted nucleophilic aromatic substitution (CSNAr) mechanisms, which avoid high-energy intermediates, could provide a new basis for C-H functionalization strategies. nih.gov Such insights are crucial for the rational design of more efficient and selective chemical transformations. researchgate.net

Expansion of Applications in Emerging Fields

While isoquinoline derivatives are well-established in medicinal chemistry, future research on this compound could expand its utility into emerging scientific fields. rsc.orgmdpi.com In materials science, the rigid, planar isoquinoline core can be incorporated into organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), or chemical sensors. The tunable electronic properties, modified by the bromo and fluoro substituents, make it an attractive building block for novel functional materials.

Furthermore, the strategic placement of fluorine could be leveraged in the development of probes for 19F magnetic resonance imaging (MRI) or positron emission tomography (PET) when a radioactive fluorine isotope is used. The unique reactivity of the bromine atom allows for its conversion into other functional groups, making this compound a versatile intermediate for creating complex molecular architectures for various advanced applications. orgsyn.org

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for preparing 5-Bromo-8-fluoroisoquinoline, and how can reaction conditions be optimized?

- Methodology :

- Start with halogenation or fluorination of isoquinoline precursors. For example, bromination at the 5-position can be achieved using N-bromosuccinimide (NBS) under controlled temperature (0–25°C), followed by fluorination via nucleophilic aromatic substitution (e.g., using KF in DMF at 80–100°C) .

- Optimize yields by varying solvents (e.g., DMF vs. THF), catalysts (e.g., CuI for cross-coupling), and reaction times. Monitor progress via TLC or HPLC, and confirm purity (>95%) using NMR and mass spectrometry .

- Example Data Table :

| Step | Reagent/Conditions | Yield (%) | Purity (HPLC) |

|---|---|---|---|

| Bromination | NBS, DCM, 0°C | 65 | 92% |

| Fluorination | KF, DMF, 80°C | 58 | 89% |

Q. How should researchers validate the purity and structural identity of this compound?

- Methodology :

- Combine spectroscopic techniques:

- 1H/13C NMR : Confirm substitution patterns by comparing chemical shifts with analogous compounds (e.g., 8-(Bromomethyl)-6-fluoroquinoline ).

- HPLC-MS : Use reverse-phase C18 columns with UV detection (λ = 254 nm) and ESI-MS for molecular ion confirmation.

- Cross-validate results with elemental analysis (C, H, N, Br, F) and X-ray crystallography if single crystals are obtainable .

Q. What safety protocols are critical when handling this compound in the laboratory?

- Methodology :

- Use PPE (gloves, goggles, lab coat) and work in a fume hood to avoid inhalation/contact. Store at 0–6°C in amber vials to prevent degradation .

- Dispose of waste via halogen-specific protocols (e.g., neutralization with NaHCO3 before disposal) .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported reactivity or spectroscopic data for this compound?

- Methodology :

- Apply multi-technique validation : For conflicting NMR data, repeat experiments under standardized conditions (solvent, temperature) and compare with computational predictions (e.g., DFT-calculated chemical shifts) .

- Conduct systematic literature reviews using databases like Scopus or Reaxys to identify contextual factors (e.g., solvent effects, isotopic impurities) that may explain discrepancies .

Q. What computational strategies are effective for studying the electronic properties of this compound?

- Methodology :

- Perform density functional theory (DFT) calculations (e.g., B3LYP/6-311+G(d,p)) to map frontier molecular orbitals (HOMO/LUMO) and predict reactivity in cross-coupling reactions .

- Use molecular docking to explore interactions with biological targets (e.g., kinase enzymes), guided by structural analogs like 4-fluoroisoquinoline .

Q. How can researchers design experiments to investigate the catalytic applications of this compound in organic synthesis?

- Methodology :

- Hypothesis-driven approach : Test its utility as a directing group in C–H activation reactions (e.g., Pd-catalyzed arylation). Compare with non-halogenated isoquinolines to assess electronic effects .

- Experimental design : Use a fractional factorial design to screen variables (catalyst loading, temperature, solvent) and measure outcomes (yield, selectivity) .

Q. What frameworks guide the development of research questions for studying this compound in drug discovery?

- Methodology :

- Apply the PICO framework :

- Population : Target enzyme (e.g., topoisomerase II).

- Intervention : this compound as an inhibitor.

- Comparison : Existing inhibitors (e.g., etoposide).

- Outcome : IC50 values, binding affinity .

- Evaluate feasibility using FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to align with grant agency priorities .

Data Contradiction Analysis

Q. How should researchers address conflicting reports on the biological activity of this compound?

- Methodology :

- Conduct dose-response studies across multiple cell lines to identify context-dependent effects. Use ANOVA to statistically compare results with prior studies .

- Perform meta-analyses to reconcile differences in reported IC50 values, accounting for variables like assay type (e.g., fluorescence vs. radiometric) .

Literature and Collaboration

Q. What strategies enhance the reproducibility of studies involving this compound?

- Methodology :

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.